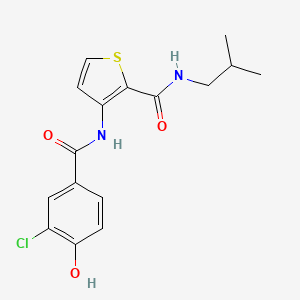
Hsd17B13-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-11 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism and is predominantly found in the liver. HSD17B13 has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a potential therapeutic target for these conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally involve:
Formation of the Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core structure of the molecule.
Functional Group Modifications:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-11 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols .
Applications De Recherche Scientifique
Hsd17B13-IN-11 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism.
Biology: Employed in cellular and animal models to investigate the biological functions of HSD17B13.
Medicine: Potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.
Industry: May be used in the development of diagnostic assays and screening platforms for liver diseases
Mécanisme D'action
Hsd17B13-IN-11 exerts its effects by binding to the active site of HSD17B13, thereby inhibiting its enzymatic activity. This inhibition disrupts the enzyme’s role in lipid metabolism, leading to reduced lipid accumulation in the liver. The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a similar mechanism of action.
Hsd17B13-IN-2: Differing slightly in structure, but also targets HSD17B13.
Hsd17B13-IN-3: Another analog with modifications to improve potency and selectivity.
Uniqueness
Hsd17B13-IN-11 is unique due to its specific binding affinity and selectivity for HSD17B13. It has been optimized for improved pharmacokinetic properties and reduced off-target effects compared to other inhibitors .
Propriétés
Formule moléculaire |
C16H17ClN2O3S |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(2-methylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-9(2)8-18-16(22)14-12(5-6-23-14)19-15(21)10-3-4-13(20)11(17)7-10/h3-7,9,20H,8H2,1-2H3,(H,18,22)(H,19,21) |
Clé InChI |
VTKPWAXAHWOLLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


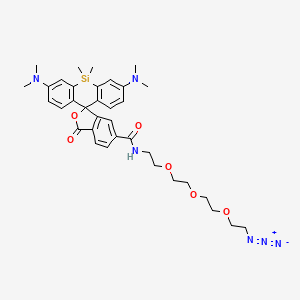

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
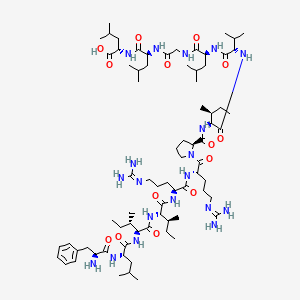
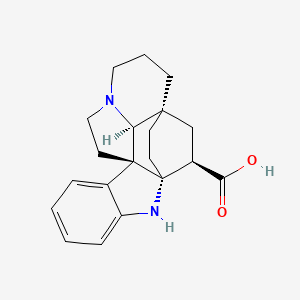
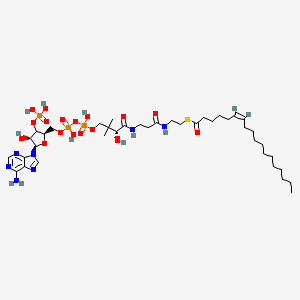

![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)

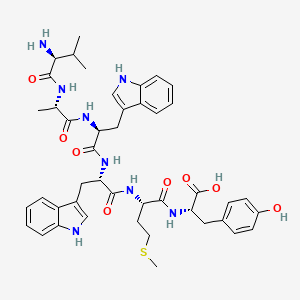
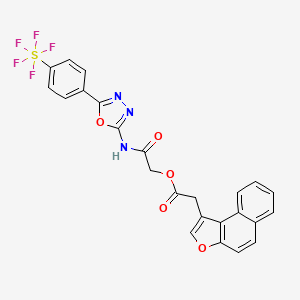
![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)

